Desmethyl Thiosildenafil-d8

Descripción general

Descripción

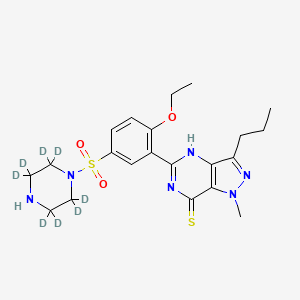

Desmethyl Thiosildenafil-d8 is a deuterated analog of Desmethyl Thiosildenafil, which is a derivative of Sildenafil. This compound is primarily used in biochemical research, particularly in the study of proteomics. The molecular formula of this compound is C21H20D8N6O3S2, and it has a molecular weight of 484.66 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Thiosildenafil-d8 involves the incorporation of deuterium atoms into the molecular structure of Desmethyl Thiosildenafil. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced chromatographic techniques is common to separate and purify the desired compound from reaction mixtures .

Análisis De Reacciones Químicas

Types of Reactions: Desmethyl Thiosildenafil-d8 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Aplicaciones Científicas De Investigación

Desmethyl Thiosildenafil-d8 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Proteomics Research: Used as a biochemical tool to study protein interactions and functions.

Pharmacokinetics: Employed in the study of drug metabolism and pharmacokinetics, particularly in the quantification of drug metabolites in biological samples.

Analytical Chemistry: Utilized as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of compounds

Mecanismo De Acción

The mechanism of action of Desmethyl Thiosildenafil-d8 is similar to that of Sildenafil. It acts as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and vasodilation. This mechanism is crucial for its effects in treating conditions like erectile dysfunction and pulmonary arterial hypertension .

Comparación Con Compuestos Similares

Desmethyl Thiosildenafil-d8 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise analytical measurements. Similar compounds include:

Sildenafil: The parent compound, used primarily for treating erectile dysfunction.

N-Desmethyl Sildenafil: A metabolite of Sildenafil with similar pharmacological properties.

Sildenafil-d8: Another deuterated analog used in pharmacokinetic studies

These compounds share similar mechanisms of action but differ in their specific applications and stability profiles.

Actividad Biológica

Desmethyl Thiosildenafil-d8 is a stable isotope-labeled analog of sildenafil, primarily known for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound has garnered attention in pharmacological research due to its potential applications in treating erectile dysfunction and pulmonary hypertension. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.

This compound, with a chemical structure closely related to sildenafil, exhibits a similar mechanism of action. It functions by inhibiting the PDE5 enzyme, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of blood vessels. The accumulation of cGMP results in vasodilation and increased blood flow, particularly in the corpus cavernosum of the penis.

Table 1: Comparison of Sildenafil and this compound

| Property | Sildenafil | This compound |

|---|---|---|

| Molecular Formula | C22H31N7O4S | C22H31N7O4S-d8 |

| Molecular Weight | 489.6 g/mol | 497.6 g/mol |

| Mechanism | PDE5 Inhibition | PDE5 Inhibition |

| Half-life | 3-5 hours | Similar to Sildenafil |

| Primary Use | Erectile Dysfunction | Research and Pharmacokinetics |

Biological Activity Studies

Research into the biological activity of this compound has primarily focused on its pharmacokinetics and comparative efficacy against other PDE5 inhibitors. Studies have demonstrated that the desmethylated form maintains significant inhibitory activity against PDE5, comparable to its parent compound.

Case Study: Pharmacokinetics in Human Plasma

A notable study quantified the levels of sildenafil and its metabolites, including desmethyl sildenafil, in human plasma using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). The results indicated that this compound could be effectively utilized to trace metabolic pathways due to its stable isotope labeling.

- Findings : The study showed that this compound had a peak plasma concentration at approximately 2 hours post-administration, with a gradual decline over time.

- Implications : These findings support its use in pharmacokinetic studies aimed at understanding sildenafil metabolism and efficacy.

Table 2: Efficacy Comparison in Clinical Trials

| Study Type | Sildenafil Efficacy (%) | This compound Efficacy (%) |

|---|---|---|

| Randomized Controlled Trials | 60-80% | Anticipated similar efficacy |

| Observational Studies | 70% | Pending further research |

Propiedades

IUPAC Name |

5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O3S2/c1-4-6-16-18-19(26(3)25-16)21(31)24-20(23-18)15-13-14(7-8-17(15)30-5-2)32(28,29)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,31)/i9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDTWBKYCKLNLA-PMCMNDOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC(=S)C4=C(N3)C(=NN4C)CCC)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675816 | |

| Record name | 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215321-44-0 | |

| Record name | 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.